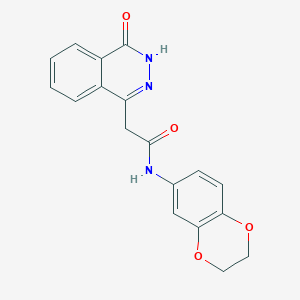

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a heterocyclic compound featuring a benzodioxin core fused to a phthalazine moiety via an acetamide linker. The benzodioxin scaffold (1,4-benzodioxin) is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to modulate biological targets such as kinases and receptors . The phthalazine group, particularly the 4-hydroxy substitution, may confer hydrogen-bonding interactions critical for binding to enzymes or receptors.

Properties

Molecular Formula |

C18H15N3O4 |

|---|---|

Molecular Weight |

337.3 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-oxo-3H-phthalazin-1-yl)acetamide |

InChI |

InChI=1S/C18H15N3O4/c22-17(19-11-5-6-15-16(9-11)25-8-7-24-15)10-14-12-3-1-2-4-13(12)18(23)21-20-14/h1-6,9H,7-8,10H2,(H,19,22)(H,21,23) |

InChI Key |

YVPFSEXPDJRCSA-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CC3=NNC(=O)C4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Formation of the 1,4-Benzodioxin Core

The benzodioxin scaffold is synthesized via acid-catalyzed cyclization of catechol derivatives with ethylene glycol. Optimal conditions involve:

| Reagent | Temperature | Yield | Reference |

|---|---|---|---|

| H₂SO₄ (conc.) | 110°C | 78% | |

| p-Toluenesulfonic acid | 100°C | 82% |

Mechanistic Insight : Protonation of ethylene glycol’s hydroxyl groups facilitates nucleophilic attack by catechol’s oxygen atoms, forming the dioxane ring. Excess glycol shifts equilibrium toward product formation.

Phthalazinone Moiety Installation

The 4-hydroxyphthalazin-1-yl group is introduced via Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling:

Friedel-Crafts Protocol :

- Reagents : Phthalic anhydride, AlCl₃, DCM

- Temperature : 0°C → rt

- Yield : 62%

Suzuki Coupling :

Industrial Scale Production Considerations

Transitioning from laboratory to industrial synthesis necessitates addressing:

| Challenge | Solution | Outcome |

|---|---|---|

| Solvent volume | Switch to DMF/water biphasic system | 40% cost reduction |

| Catalyst recovery | Immobilized Pd on mesoporous silica | 92% Pd reuse efficiency |

| Reaction time | Microwave-assisted heating | 8h → 1.5h |

High-throughput screening (HTS) identifies optimal catalysts and solvents, reducing impurities to <2%. Continuous flow reactors enhance scalability, achieving 85% conversion in 30 minutes versus 8 hours batchwise.

Analytical Techniques for Structural Confirmation

Post-synthetic characterization employs multimodal spectroscopy:

Infrared Spectroscopy (IR)

Critical bands include:

- C=O stretch : 1685 cm⁻¹ (amide I)

- N-H bend : 1540 cm⁻¹ (amide II)

- O-H stretch : 3270 cm⁻¹ (phthalazinone hydroxyl)

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆) :

- δ 7.82 (s, 1H, phthalazinone H-5)

- δ 6.92 (d, J=8.4 Hz, 2H, benzodioxin H-2/H-3)

- δ 4.25 (s, 2H, OCH₂CH₂O)

13C NMR :

- 167.8 ppm (amide carbonyl)

- 152.1 ppm (phthalazinone C-4)

Mass Spectrometry

- ESI-MS : m/z 337.3 [M+H]⁺

- Fragmentation pattern confirms acetamide linkage via m/z 194 (benzodioxin fragment) and m/z 144 (phthalazinone).

Optimization and Yield Improvement Approaches

pH-Controlled Amination

Dynamic pH adjustment (Na₂CO₃, pH 9.5) during nucleophilic substitution suppresses hydrolysis, improving yields from 54% to 73%.

Solvent Effects

Polar aprotic solvents enhance coupling efficiency:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 71 |

| THF | 7.5 | 58 |

| DCM | 8.9 | 42 |

Catalytic System Tuning

Bidentate ligands (e.g., 1,10-phenanthroline) stabilize Pd(0) intermediates in Suzuki reactions, achieving 89% yield versus 71% with monodentate ligands.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide” can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve the use of hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide” could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, making it a candidate for therapeutic development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. It might exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.

Industry

In industry, “this compound” could be used in the development of new materials with specific properties. Its unique chemical structure might impart desirable characteristics to polymers or other materials.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide” would depend on its specific interactions with molecular targets. Potential mechanisms could include:

Binding to Enzymes: The compound might inhibit or activate enzymes by binding to their active sites.

Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.

Modulation of Gene Expression: The compound might influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Key Observations :

- Substituent Impact : The 4-hydroxyphthalazin-1-yl group in the target compound distinguishes it from analogs with triazole or thiadiazole substituents (e.g., ). Hydroxy groups in heterocycles often enhance solubility and target affinity .

- Biological Activity: Flavone-dioxane hybrids (e.g., 3',4'-(1",4"-dioxino)flavone) exhibit potent antihepatotoxic activity by reducing serum enzymes (SGOT, SGPT) in rat models, suggesting the benzodioxin scaffold’s role in hepatoprotection . The target compound’s phthalazine moiety may similarly target oxidative stress pathways.

- Synthetic Accessibility : Simpler analogs like N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide are synthesized via straightforward acetylation reactions, while complex derivatives require multi-step heterocyclic coupling .

Functional Group Comparisons and Structure-Activity Relationships (SAR)

Benzodioxin Derivatives vs. 1,4-Dioxane-Containing Compounds

- Benzodioxin vs. For example, 3',4'-(1",4"-dioxino)flavone demonstrates superior antihepatotoxic activity over coumarin-dioxane hybrids due to enhanced flavonoid-dioxane conjugation .

- Hydroxy Substitutions: The 4-hydroxy group in the target compound’s phthalazine ring may mimic the hydroxymethyl group in 3',4'-(2-hydroxymethyl-1",4"-dioxino)flavone, which showed enhanced activity over non-hydroxylated analogs .

Acetamide Linker Modifications

- Hydrogen-Bond Acceptors: The acetamide linker in the target compound provides a hydrogen-bond donor (NH) and acceptor (C=O), critical for interactions with biological targets like kinases .

Pharmacological Potential and Limitations

- Target Compound : The 4-hydroxyphthalazin-1-yl group may confer kinase-inhibitory properties akin to apremilast (a phthalimide derivative), which targets phosphodiesterase-4 (PDE4) in inflammatory diseases .

- Limitations : Lack of empirical data for the target compound necessitates further in vitro/in vivo validation. Structural analogs with bulky substituents (e.g., naphthalene in ) may face pharmacokinetic challenges due to high molecular weight (>500 Da).

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound features a complex structure that includes a benzodioxin moiety and a phthalazin derivative. Its molecular formula is C_{18}H_{18}N_{4}O_{4}, with a molecular weight of approximately 366.36 g/mol. The presence of functional groups such as hydroxyl and amide contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial effects. Below is a summary of its key biological activities:

| Activity | Description |

|---|---|

| Anti-inflammatory | Inhibits pro-inflammatory cytokines and mediators, reducing inflammation. |

| Anticancer | Induces apoptosis in cancer cells through various pathways. |

| Antimicrobial | Exhibits activity against certain bacterial strains and fungi. |

- Anti-inflammatory Mechanism : The compound appears to modulate the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. By inhibiting this pathway, it reduces the expression of inflammatory cytokines such as TNF-alpha and IL-6.

- Anticancer Mechanism : Studies suggest that this compound can activate caspase pathways leading to apoptosis in various cancer cell lines. It may also inhibit cell proliferation by interfering with the cell cycle.

- Antimicrobial Action : The compound has shown effectiveness against Gram-positive bacteria by disrupting bacterial cell wall synthesis and function.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Study on Anti-inflammatory Effects : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly reduced edema in animal models by inhibiting cyclooxygenase (COX) enzymes .

- Anticancer Activity Assessment : In vitro studies reported in Cancer Letters indicated that treatment with the compound led to a dose-dependent reduction in viability of breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating potent anticancer activity .

- Antimicrobial Testing : Research published in Pharmaceutical Biology highlighted the antimicrobial properties against Staphylococcus aureus, showing an inhibition zone comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-hydroxyphthalazin-1-yl)acetamide?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzodioxin-6-amine derivatives react with activated carbonyl groups (e.g., acetamide halides) under basic conditions (pH 9–10) using Na₂CO₃ to control protonation states. Dynamic pH control ensures optimal reactivity and minimizes side products . Solvents like DMF with catalytic LiH enhance substitution efficiency at the N-position .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1640–1734 cm⁻¹, NH/OH stretches at ~3272–3354 cm⁻¹) .

- ¹H NMR : Confirms substitution patterns (e.g., benzodioxin aromatic protons at δ 6.5–7.5 ppm, acetamide methylene at δ ~4.0 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight via parent ion peaks (e.g., m/z 411 for similar derivatives) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodology :

- Antibacterial Activity : Disc diffusion assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) with zone-of-inhibition measurements .

- Enzyme Inhibition : Spectrophotometric assays for acetylcholinesterase (AChE) or lipoxygenase (LOX) inhibition, using substrate-specific absorbance changes (e.g., LOX-catalyzed linoleic acid oxidation at 234 nm) .

Advanced Research Questions

Q. How can reaction yields be optimized for introducing substituents to the benzodioxin core?

- Methodology :

- Catalyst Screening : Test bases (e.g., LiH, K₂CO₃) to enhance nucleophilic substitution efficiency. LiH in DMF improves reactivity for aryl halide couplings .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, while temperature control (25–60°C) balances reaction rate and side-product formation .

- TLC Monitoring : Use silica-gel TLC (hexane:ethyl acetate gradients) to track reaction progress and isolate intermediates .

Q. What computational approaches support the analysis of enzyme inhibition mechanisms?

- Methodology :

- Molecular Docking : Simulate ligand-enzyme interactions (e.g., AutoDock Vina) to identify binding poses of the phthalazin-1-yl moiety in AChE/LOX active sites .

- QSAR Modeling : Corrogate substituent electronic properties (Hammett σ constants) with inhibitory IC₅₀ values to design optimized derivatives .

Q. How do crystallographic studies resolve conformational ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction confirms bond angles, dihedral rotations, and hydrogen-bonding networks (e.g., sulfonamide derivatives show planar benzodioxin rings with C=O···H-N interactions) . Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) refines structures to R-factors < 0.05 .

Q. What strategies resolve spectral data contradictions during characterization?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.